Product packaging for 1-(2-Methoxy-5-methylphenyl)tetrazole(Cat. No.:CAS No. 799782-38-0)

1-(2-Methoxy-5-methylphenyl)tetrazole

Cat. No.: B14159369
CAS No.: 799782-38-0
M. Wt: 190.20 g/mol
InChI Key: LABKRVKBDXYQNS-UHFFFAOYSA-N
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Description

Overview of Tetrazole Chemistry in Contemporary Research

Tetrazoles are a class of synthetic organic heterocyclic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. This unique structure imparts a high degree of stability and a range of chemical properties that make them valuable in various scientific domains. The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid due to similar acidic properties and spatial arrangement, while often offering improved metabolic stability and lipophilicity. nih.govacs.org This has led to their widespread use in medicinal chemistry for the development of novel therapeutic agents.

Furthermore, the high nitrogen content of tetrazoles contributes to their high energy of formation, making them of interest in materials science, particularly in the development of energetic materials and gas-generating agents. nih.govnih.gov The versatility of the tetrazole ring allows for a wide array of chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored properties. researchgate.net

Importance of Substituted Aryl Tetrazoles in Synthetic Organic Chemistry

Substituted aryl tetrazoles, where an aryl group is attached to the tetrazole ring, are a particularly important subclass. The electronic and steric properties of the aryl substituent can significantly influence the chemical and biological characteristics of the molecule. In synthetic organic chemistry, aryl tetrazoles serve as versatile intermediates and building blocks for the construction of more complex molecular architectures. researchgate.net

The synthesis of substituted aryl tetrazoles is a well-established area of research, with numerous methods available for their preparation. The most common approach involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov This reaction is often catalyzed by various reagents to improve efficiency and yield. scielo.org.za The ability to introduce a wide range of substituents onto the aryl ring provides chemists with a powerful tool to fine-tune the properties of the resulting tetrazole for specific applications.

Scope and Research Focus on 1-(2-Methoxy-5-methylphenyl)tetrazole

This article focuses specifically on the chemical compound This compound . This particular aryl tetrazole features a methoxy (B1213986) and a methyl group on the phenyl ring, substituents that are known to influence the electronic and steric environment of the molecule. While this compound is commercially available, indicating its use in research and development, detailed scientific studies focusing exclusively on its synthesis, characterization, and reactivity are not widely available in peer-reviewed literature.

Therefore, this article will provide a comprehensive overview based on the established chemistry of analogous aryl tetrazoles. The probable synthetic routes, expected chemical properties, and potential areas of application will be discussed, drawing parallels from well-documented research on structurally similar compounds. The aim is to provide a scientifically grounded perspective on "this compound" within the broader context of aryl tetrazole chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B14159369 1-(2-Methoxy-5-methylphenyl)tetrazole CAS No. 799782-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

799782-38-0

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)tetrazole

InChI

InChI=1S/C9H10N4O/c1-7-3-4-9(14-2)8(5-7)13-6-10-11-12-13/h3-6H,1-2H3

InChI Key

LABKRVKBDXYQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=NN=N2

solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis and Characterization of 1 2 Methoxy 5 Methylphenyl Tetrazole

While specific literature detailing the synthesis of 1-(2-Methoxy-5-methylphenyl)tetrazole is scarce, its preparation can be inferred from established synthetic methodologies for 1-substituted aryl tetrazoles. A plausible and widely used method involves the reaction of the corresponding substituted aniline (B41778) with triethyl orthoformate and sodium azide (B81097). nih.govorganic-chemistry.orgnih.gov

Plausible Synthetic Route:

The synthesis would likely proceed via the reaction of 2-methoxy-5-methylaniline (B41322) with triethyl orthoformate and an azide source, such as sodium azide. This one-pot reaction is a common and efficient method for the formation of 1-aryl-1H-tetrazoles. The reaction is often facilitated by a catalyst and may require heating.

Characterization:

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and a characteristic signal for the proton on the tetrazole ring.

¹³C NMR spectroscopy would reveal the chemical shifts for all the carbon atoms in the molecule, including the carbon of the tetrazole ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy group, and vibrations associated with the tetrazole ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Chemical Reactivity of 1 2 Methoxy 5 Methylphenyl Tetrazole

The reactivity of 1-(2-Methoxy-5-methylphenyl)tetrazole is dictated by the chemical nature of both the tetrazole ring and the substituted phenyl group.

The tetrazole ring is generally stable due to its aromatic character. However, it can undergo certain reactions. The nitrogen atoms in the ring can act as nucleophiles or be involved in coordination with metal ions. The ring can also undergo cleavage under certain conditions, such as thermolysis or photolysis, to generate reactive intermediates. daneshyari.com

The substituted phenyl ring, with its electron-donating methoxy (B1213986) and methyl groups, can influence the reactivity of the molecule. These groups can affect the electron density of the aryl ring and, consequently, its susceptibility to electrophilic aromatic substitution reactions. The position of these substituents will direct any further substitution on the phenyl ring.

Potential Applications of 1 2 Methoxy 5 Methylphenyl Tetrazole in Research

Given the broad spectrum of applications for aryl tetrazoles, 1-(2-Methoxy-5-methylphenyl)tetrazole holds potential in several areas of chemical research, primarily in medicinal chemistry and materials science.

In medicinal chemistry , this compound could serve as a scaffold or an intermediate for the synthesis of more complex molecules with potential biological activity. The methoxy (B1213986) and methyl substituents on the phenyl ring can influence the molecule's interaction with biological targets and its pharmacokinetic properties. Aryl tetrazoles are known to exhibit a range of pharmacological activities, including antihypertensive, antibacterial, and anticancer properties. nih.gov

In materials science , the high nitrogen content and thermal stability of the tetrazole ring make it a candidate for the development of energetic materials or polymers with specific thermal properties.

Conclusion

Established Synthetic Pathways for N-Substituted Tetrazoles

The construction of the tetrazole framework can be broadly categorized into several key synthetic approaches. These methods offer access to a wide range of substituted tetrazoles, including N-aryl derivatives like this compound.

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, stands as the most fundamental and widely utilized method for synthesizing the tetrazole ring. nih.govresearchgate.net This reaction involves the combination of a three-atom dipole (the azide) with a two-atom dipolarophile (a nitrile or isocyanide). This approach is highly efficient for forming the 5-membered tetrazole ring. nih.govacs.org

The reaction of an organic nitrile with an azide (B81097) source, typically sodium azide or trimethylsilyl (B98337) azide (TMSN₃), is a cornerstone of tetrazole synthesis. nih.govorganic-chemistry.org To synthesize a 5-substituted 1H-tetrazole, the corresponding nitrile is treated with an azide, often in the presence of a catalyst to facilitate the reaction. nih.govnih.gov For N-substituted tetrazoles, a common strategy involves the reaction of an amine with triethyl orthoformate and sodium azide. organic-chemistry.org

For the specific synthesis of This compound , this method would employ 2-methoxy-5-methylaniline (B41322) as the starting material. The reaction proceeds via a one-pot, three-component approach where the aniline (B41778) reacts with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid such as ytterbium(III) triflate (Yb(OTf)₃). organic-chemistry.org

Table 1: Examples of [3+2] Cycloaddition for the Synthesis of 1-Substituted Aryl Tetrazoles

Aryl Amine PrecursorCatalystSolventTime (h)Yield (%)
4-ChloroanilineYb(OTf)₃-0.594
4-MethoxyanilineYb(OTf)₃-0.592
3-NitroanilineYb(OTf)₃-1.090
AnilineYb(OTf)₃-0.595

Data compiled from a study on Yb(OTf)₃ catalyzed synthesis of 1-substituted tetrazoles. organic-chemistry.org

The mechanism of the [3+2] cycloaddition between an azide and a nitrile is a concerted pericyclic reaction. However, the high activation energy often necessitates the use of catalysts. nih.gov Metal catalysts, such as zinc, copper, or cobalt complexes, activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. acs.orgnih.gov

The proposed mechanism for metal-catalyzed cycloaddition involves the coordination of the nitrile to the metal center. acs.org This coordination polarizes the carbon-nitrogen triple bond, facilitating the subsequent attack by the azide. The reaction then proceeds through a metallated intermediate before the tetrazole product is released, regenerating the catalyst for the next cycle. acs.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. nih.gov

Multicomponent Reactions (MCRs) for Tetrazole Framework Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the efficient synthesis of complex molecules, including tetrazoles. nih.govbeilstein-journals.orgeurekaselect.com These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. eurekaselect.com

The Passerini reaction is a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide. A variation of this reaction, the Passerini-tetrazole three-component reaction (PT-3CR), replaces the carboxylic acid with hydrazoic acid (HN₃) or a surrogate like trimethylsilyl azide (TMSN₃). nih.govrsc.orgrsc.org This reaction provides access to α-hydroxy tetrazoles. nih.gov

While not a direct route to This compound , the PT-3CR is a valuable method for creating tetrazole-containing building blocks. beilstein-journals.org For instance, a reaction between an aldehyde, an isocyanide, and TMSN₃ can yield a 1,5-disubstituted tetrazole with a hydroxyl group, which can be further functionalized. nih.govrsc.org The reaction is often performed under mild, catalyst-free conditions and can be accelerated by sonication. nih.govrsc.org

Table 2: Substrate Scope in the Passerini-Tetrazole Reaction

AldehydeIsocyanideSolventTime (min)Yield (%)
BenzaldehydeBenzyl isocyanideMeOH:H₂O (1:1)1591
4-MethoxybenzaldehydeBenzyl isocyanideMeOH:H₂O (1:1)1589
4-Chlorobenzaldehydetert-Butyl isocyanideMeOH:H₂O (1:1)2085
CyclohexanecarboxaldehydeBenzyl isocyanideMeOH:H₂O (1:1)1594

Data from a study on sonication-accelerated, catalyst-free PT-3CR. nih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Similar to the Passerini reaction, the Ugi reaction can be adapted for tetrazole synthesis (UT-4CR) by replacing the carboxylic acid with hydrazoic acid or TMSN₃. nih.govacs.org This powerful reaction allows for the rapid assembly of complex α-aminomethyl tetrazoles. nih.govscielo.org.mx

To synthesize a molecule structurally related to This compound , one could envision a scenario where 2-methoxy-5-methylaniline is used as the amine component in an Ugi-azide reaction. For example, the reaction of 2-methoxy-5-methylaniline, an aldehyde (e.g., formaldehyde), an isocyanide, and TMSN₃ would yield a 1,5-disubstituted tetrazole bearing the 2-methoxy-5-methylphenyl group at the N1 position. acs.orgscielo.org.mxnih.gov The versatility of the Ugi reaction allows for significant variation in the other components, leading to a diverse library of tetrazole derivatives. scielo.org.mxresearchgate.net

Table 3: Examples of 1,5-Disubstituted-1H-tetrazoles via Ugi-Azide Reaction

AmineAldehydeIsocyanideSolventYield (%)
2-PhenylethanamineBenzaldehydetert-Butyl isocyanideMeOH88
2-(4-Methoxyphenyl)ethanamineBenzaldehydeCyclohexyl isocyanideMeOH91
2-Phenylethanamine4-ChlorobenzaldehydeBenzyl isocyanideMeOH85
2-(4-Chlorophenyl)ethanamineAcetaldehydetert-Butyl isocyanideMeOH75

Data compiled from a study on the Ugi-azide synthesis of 1,5-disubstituted-1H-tetrazoles. scielo.org.mx

N-Arylation Strategies for Tetrazole Derivatization

The introduction of an aryl group onto the tetrazole ring is a critical step in the synthesis of compounds like this compound. N-arylation strategies are pivotal for creating the desired isomeric products, as the tetrazole ring offers two potential sites for substitution (N1 and N2).

Achieving regioselectivity in the N-arylation of tetrazoles is a significant synthetic challenge. The selective formation of the N2-arylated isomer is often desired for specific biological activities or material properties. Various methods have been developed to control the position of arylation on the tetrazole ring.

One effective strategy for regioselective N2-arylation involves the use of diaryliodonium salts. This metal-free approach allows for the arylation of 5-substituted-1H-tetrazoles to yield 2-aryl-5-substituted-tetrazoles. The reaction demonstrates broad functional group tolerance, accommodating both electron-rich and electron-deficient aryl groups on the diaryliodonium salt. For a compound like this compound, this would involve the reaction of a pre-formed tetrazole with a diaryliodonium salt containing the 2-methoxy-5-methylphenyl moiety.

Another approach to achieve N2-regioselectivity is through catalyzed reactions. For instance, the arylation of 5-phenyltetrazole with bis(4-methoxyphenyl)iodonium bromide has been shown to selectively produce the 2-(4-methoxyphenyl)-5-phenyltetrazole. This suggests that similar selectivity could be achieved for the synthesis of 2-(2-Methoxy-5-methylphenyl)tetrazole derivatives.

The table below summarizes representative conditions for regioselective N2-arylation.

Arylating AgentCatalyst/BaseSolventTemperature (°C)Typical Yield (%)
Diaryliodonium SaltsNaHCO₃Toluene8070-90
Arylboronic Acids[Cu(OH)(TMEDA)]₂Cl₂Dioxane10060-85
Aryl HalidesPalladium/Copper co-catalystDMF100-15050-80

Advancements in Catalytic Synthesis of Aryl Tetrazoles

Catalysis has revolutionized the synthesis of aryl tetrazoles, offering milder reaction conditions, improved yields, and better selectivity compared to traditional methods. Both heterogeneous and homogeneous catalytic systems have been extensively explored.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. researchgate.net These catalysts are typically solid materials that provide an active surface for the reaction to occur.

In recent years, nanomaterials have emerged as highly efficient catalysts for organic transformations, including the synthesis of tetrazoles, owing to their high surface-area-to-volume ratio and unique electronic properties. rsc.orgnih.gov

Silver nanoparticles (Ag NPs) supported on materials like sodium borosilicate have been utilized as effective heterogeneous catalysts for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. acs.org This method often proceeds under solvent-free conditions, further enhancing its green credentials. acs.org The synthesis of this compound could be envisioned through a one-pot reaction of 2-methoxy-5-methylaniline, triethyl orthoformate, and sodium azide in the presence of a silver nanoparticle catalyst. nih.govacs.org

Nickel-based nanoparticles, such as nickel hydroxide (B78521) (Ni(OH)₂), have also been identified as efficient catalysts for tetrazole synthesis. These catalysts can promote the [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted-1H-tetrazoles, which can then be N-arylated in a subsequent step.

The following table presents examples of nanoparticle catalysts used in aryl tetrazole synthesis.

Nanoparticle CatalystSupportReaction TypeTypical Yield (%)
Silver (Ag)Sodium BorosilicateOne-pot, three-component85-95
Nickel Hydroxide (Ni(OH)₂)None[3+2] Cycloaddition80-90
Copper Oxide (CuO)Aluminosilicate[3+2] Cycloaddition75-88
Magnetic Fe₃O₄@L-lysine-Pd(0)Magnetic Nanoparticle[3+2] Cycloaddition90-98

The development of metal-free catalytic systems for aryl tetrazole synthesis is a significant advancement, as it avoids the potential for metal contamination in the final product, which is particularly important for pharmaceutical applications. These systems often rely on the use of organocatalysts or non-metallic reagents to promote the desired transformations.

For the synthesis of 1-substituted tetrazoles, methods utilizing reagents like ytterbium triflate (Yb(OTf)₃) as a catalyst for the reaction between amines, triethyl orthoformate, and sodium azide have been reported. organic-chemistry.org This approach provides a metal-free alternative for the synthesis of compounds such as this compound.

Furthermore, direct C-H arylation of the tetrazole ring using a palladium/copper co-catalytic system with aryl bromides represents another strategy, although not entirely metal-free, it provides a direct route to 5-aryl tetrazoles.

Heterogeneous Catalysis in Tetrazole Synthesis

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazole derivatives to minimize environmental impact and enhance safety. jchr.orgdntb.gov.uarsc.org For the synthesis of this compound, several green strategies can be employed.

The use of water as a solvent is a cornerstone of green chemistry. The [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted 1H-tetrazoles can be effectively carried out in water, often with the aid of a catalyst like zinc salts. researchgate.net This approach avoids the use of volatile and often toxic organic solvents.

Solvent-free reaction conditions represent another green alternative. rsc.org As mentioned earlier, the use of heterogeneous catalysts, such as supported silver nanoparticles, can enable the synthesis of 1-substituted tetrazoles without the need for a solvent. acs.org

Multicomponent reactions (MCRs) are also a key aspect of green synthesis as they combine multiple starting materials in a single step, reducing waste and improving atom economy. nih.gov The one-pot synthesis of 1-substituted tetrazoles from an amine (e.g., 2-methoxy-5-methylaniline), triethyl orthoformate, and sodium azide is an example of an MCR that can be made greener through the use of an efficient and recyclable catalyst. nih.govnih.gov

The table below highlights some green chemistry approaches applicable to the synthesis of aryl tetrazoles.

Green Chemistry PrincipleApplication in Tetrazole SynthesisExample
Use of Safer SolventsReplacing toxic organic solvents with water or performing reactions under solvent-free conditions.[3+2] cycloaddition in water.
CatalysisEmploying recyclable heterogeneous or nanoparticle catalysts to improve efficiency and reduce waste.Use of supported Ag NPs or magnetic nanocatalysts. rsc.orgacs.org
Atom EconomyUtilizing multicomponent reactions to maximize the incorporation of starting materials into the final product.One-pot synthesis of 1-substituted tetrazoles. nih.govnih.gov
Waste PreventionDesigning synthetic routes that minimize the formation of byproducts.Use of stoichiometric amounts of reagents under solvent-free conditions. rsc.org

Solvent-Free and Water-Mediated Methodologies

The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant advancement in green chemistry for the synthesis of tetrazoles. These methods not only reduce the environmental burden associated with volatile organic compounds but can also offer unique reactivity and selectivity.

Water-mediated synthesis of tetrazoles has been shown to be a highly effective and environmentally benign approach. For instance, a one-pot, three-component synthesis of 5-substituted 1H-tetrazoles has been developed using various aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide in water, catalyzed by the amino acid L-cysteine. clockss.org This method takes advantage of water's ability to enhance the solubility of the reactants, promoting the reaction at room temperature and offering high to moderate yields. clockss.org The operational simplicity and mild reaction conditions make this an attractive method for the synthesis of aryl tetrazoles. While a specific example for this compound is not provided, the methodology is applicable to a range of substituted benzaldehydes, suggesting its potential for the synthesis of the target compound from 2-methoxy-5-methylbenzaldehyde.

Solvent-free multicomponent reactions have also been explored for the synthesis of 1,5-disubstituted tetrazoles. researchgate.net These reactions, often involving an arylnitrile, can proceed without a solvent, thereby minimizing waste. The [3+2] cycloaddition of azides to nitriles is a fundamental reaction in tetrazole synthesis and can be performed under solvent-free conditions, sometimes facilitated by catalysts. nih.gov For the synthesis of 1-aryl tetrazoles, a common method involves the reaction of an aniline with triethyl orthoformate and sodium azide. The development of catalysts that are effective under solvent-free conditions is an active area of research. eurekaselect.com

The table below summarizes representative examples of water-mediated and solvent-free methodologies for the synthesis of aryl tetrazoles, which are analogous to the synthesis of this compound.

Table 1: Examples of Water-Mediated and Solvent-Free Synthesis of Aryl Tetrazoles

Aryl Substituent Reagents Catalyst Solvent Reaction Conditions Yield (%) Reference
4-Chlorophenyl 4-Chlorobenzaldehyde, Hydroxylamine hydrochloride, Sodium azide L-Cysteine Water Room Temperature, 30 min 92 clockss.org
4-Nitrophenyl 4-Nitrobenzaldehyde, Hydroxylamine hydrochloride, Sodium azide L-Cysteine Water Room Temperature, 25 min 95 clockss.org
Phenyl Aniline, Triethyl orthoformate, Sodium azide Fe3O4@SiO2-Im[Br]-SB-Cu(II) Water 40 °C, 25 min 97 nih.gov

Sustainable Catalysis and Reaction Optimization

The use of sustainable and recyclable catalysts, coupled with reaction optimization techniques like microwave irradiation, is at the forefront of modern organic synthesis. These strategies aim to enhance reaction efficiency, reduce energy consumption, and minimize waste generation in the production of aryl tetrazoles.

A variety of heterogeneous catalysts have been developed for the synthesis of tetrazoles, offering advantages such as easy separation from the reaction mixture and the potential for reuse. For the synthesis of 1-aryl tetrazoles, a novel ecofriendly heterogeneous nanocatalyst, Fe3O4@SiO2-Im[Br]-SB-Cu(II), has been shown to be highly efficient in water at mild temperatures. nih.gov This catalyst facilitates the one-pot, multicomponent reaction of anilines, triethyl orthoformate, and sodium azide, with the added benefit of being magnetically separable and reusable. nih.gov The synergy between the metallic center and the imidazolium (B1220033) ion is believed to contribute to its high catalytic activity. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including tetrazoles. For instance, the synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines was achieved in high yields through a one-pot reaction of 5-aminotetrazole, aromatic aldehydes, and cyanamide (B42294) under controlled microwave heating. nih.gov A notable example from this study is the synthesis of a methoxyphenyl-substituted derivative, which proceeded in 89% yield. nih.gov While this is a different tetrazole derivative, the successful application of microwave irradiation to a related methoxyphenyl-containing structure highlights its potential for the synthesis of this compound. The rapid and efficient nature of microwave-assisted synthesis makes it a prime candidate for reaction optimization in the production of aryl tetrazoles. bohrium.com

The following table presents data on sustainable catalysis and reaction optimization for the synthesis of aryl tetrazoles, demonstrating the high efficiency of these methods.

Table 2: Sustainable Catalysis and Reaction Optimization in Aryl Tetrazole Synthesis

Aryl Substituent Reagents Catalyst Solvent Reaction Conditions Yield (%) Reference
Phenyl Aniline, Triethyl orthoformate, Sodium azide Fe3O4@SiO2-Im[Br]-SB-Cu(II) Water 40 °C, 25 min 97 nih.gov
4-Chlorophenyl 4-Chloroaniline, Triethyl orthoformate, Sodium azide Fe3O4@SiO2-Im[Br]-SB-Cu(II) Water 40 °C, 35 min 93 nih.gov
4-Methoxyphenyl 4-Methoxyaniline, Triethyl orthoformate, Sodium azide Fe3O4@SiO2-Im[Br]-SB-Cu(II) Water 40 °C, 30 min 96 nih.gov

Following a comprehensive search for scientific literature, detailed experimental data focusing specifically on the spectroscopic and structural characterization of this compound is not available in the public domain. While research exists for structurally related aryl-tetrazole compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues.

To provide a scientifically accurate and validated article that adheres to the requested outline, specific experimental results from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction studies for this exact compound are necessary. Without access to peer-reviewed articles or database entries containing this primary data, it is not possible to generate the thorough and informative content required for the specified sections on its molecular elucidation and solid-state structure.

Therefore, the article cannot be generated at this time due to the absence of specific empirical data for this compound in the available literature.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, energy levels, and preferred molecular arrangements, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic compounds. DFT calculations on phenyltetrazole derivatives typically focus on several key aspects to elucidate their structural and electronic properties semanticscholar.orgasianpubs.orgresearchgate.net.

A primary step in DFT analysis is geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. For this compound, this would involve finding the most stable bond lengths, bond angles, and dihedral angles, particularly the rotational orientation of the phenyl ring relative to the tetrazole ring.

Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability and lower reactivity researchgate.net.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (typically colored red) around the nitrogen atoms of the tetrazole ring, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be expected around hydrogen atoms researchgate.netpesquisaonline.net.

| MEP Map | Visual representation of electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack. |

This table is illustrative, based on typical DFT studies of related compounds.

Tetrazole derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For 5-substituted tetrazoles, two primary tautomers are possible: the 1H- and 2H-tautomers nih.gov. Computational studies consistently show that the relative stability of these tautomers can be influenced by the substituent, the physical state (gas, solution, or solid), and the computational method used ijsr.netresearchgate.net. In the gas phase, the 2H-tautomer is often found to be more stable, while the 1H-tautomer can be favored in solution nih.gov. For this compound, where the substituent is on a nitrogen atom, tautomerism involving the tetrazole ring protons is not possible, but conformational isomers are significant.

Conformational analysis focuses on the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation around the C-N bond connecting the phenyl ring to the tetrazole ring. This rotation determines the dihedral angle between the two rings. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformer(s) and the energy barriers between them. The presence of the ortho-methoxy group likely introduces steric hindrance that influences the preferred orientation of the phenyl ring relative to the tetrazole moiety.

Computational studies on substituted tetrazoles also investigate the impact of substituents on the aromaticity of the tetrazole ring using methods like the Nucleus-Independent Chemical Shift (NICS) index. These studies indicate that the tetrazole ring possesses strong aromatic character, which contributes to its stability ijsr.net. The electronic nature of the substituents on the phenyl ring can modulate the electronic properties and stability of the different conformers and tautomers nih.gov.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study dynamic processes and intermolecular interactions. These approaches are crucial for understanding how this compound interacts with its environment.

Noncovalent interactions play a critical role in determining the structure and function of molecules in biological and material systems. For a molecule like this compound, which contains both a polar heterocyclic ring and an aromatic phenyl ring, interactions such as hydrogen bonds, van der Waals forces, and π-stacking are significant.

Computational tools like the Non-Covalent Interaction (NCI) plot index are used to visualize and characterize weak intermolecular and intramolecular interactions nih.govresearchgate.net. Based on the electron density and its derivatives, NCI analysis can map regions corresponding to stabilizing hydrogen bonds, destabilizing steric clashes, and weak van der Waals interactions. In the solid state, these interactions would govern the crystal packing arrangement of this compound. Intramolecularly, weak hydrogen bonds might exist between the methoxy (B1213986) group and the tetrazole ring, influencing its conformation.

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. The synthesis of 1-substituted tetrazoles often involves the reaction of an aryl isocyanide with an azide source or the cycloaddition of an azide to a nitrile. DFT calculations can be used to explore the potential energy surfaces of these reaction pathways acs.org.

For the common synthesis route involving an azide and a nitrile, computational studies have investigated different possible mechanisms, including a concerted [3+2] cycloaddition versus a stepwise pathway involving a vinyl azide intermediate. Theoretical calculations suggest that the reaction may proceed through a previously unsuspected nitrile activation step, leading to an imidoyl azide that subsequently cyclizes to form the tetrazole ring acs.org. By calculating the energies of reactants, transition states, and products, chemists can determine the most energetically favorable reaction pathway and identify the rate-determining step. These mechanistic insights are invaluable for optimizing reaction conditions to improve yields and selectivity in the synthesis of 1-aryltetrazoles nih.gov.

Quantitative Structure-Activity Relationships (QSAR) in Tetrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology. These computational models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property like toxicity derpharmachemica.com. For tetrazole derivatives, QSAR models have been developed for a wide range of applications, including predicting antifungal activity, antimicrobial effects, and acute toxicity nih.govnih.govacs.org.

The development of a QSAR model involves several key steps. First, a dataset of tetrazole compounds with known biological activities is compiled. Then, for each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

Finally, statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that relates the descriptors to the observed activity derpharmachemica.comresearchgate.net. The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

Successful QSAR models for tetrazole derivatives have been used to predict the acute toxicity of newly designed compounds, thereby reducing the need for extensive animal testing nih.gov. In drug design, QSAR models can guide the structural optimization of lead compounds to enhance their desired biological activity, as demonstrated in the development of tetrazole-based fungicidal agents nih.gov. These models provide valuable insights into the structural features that are crucial for a compound's activity, facilitating the rational design of new, more potent, and safer tetrazole derivatives.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-phenyl-1H-tetrazole
5-p-tolyl-1H-tetrazole
5-(4-methoxyphenyl)-1H-tetrazole
(E)-ethyl 2-chloro-2-(arylimino)acetates
ethyl 1-aryl-1H-tetrazole-5-carboxylates
2,3-Di(p-methylphenyl)tetrazole-5-thione

Functionalization of the Tetrazole Ring System

The tetrazole ring in 1-substituted tetrazoles is an aromatic system with a high density of nitrogen atoms, which influences its reactivity towards various reagents.

Metallation and C-H Functionalization: Direct C-H functionalization at the C5 position of the tetrazole ring is a powerful method for introducing substituents. However, in this compound, this position is unsubstituted, making it a prime target for deprotonation by a strong base, such as an organolithium reagent or a Grignard reagent, to form a nucleophilic intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups at the C5 position.

Table 1: Predicted Functionalization Reactions of the Tetrazole Ring

Reaction TypeReagent/ConditionsPredicted Product
N-AlkylationAlkyl halide (e.g., CH₃I), Base1-(2-Methoxy-5-methylphenyl)-4-methyl-4,5-dihydro-1H-tetrazol-5-ylidene
C5-Lithiationn-Butyllithium, THF, -78 °C1-(2-Methoxy-5-methylphenyl)-1H-tetrazol-5-yllithium
C5-HalogenationN-Halosuccinimide (NBS, NCS)5-Halo-1-(2-methoxy-5-methylphenyl)-1H-tetrazole
C5-AcylationAcyl chloride, Lewis acid5-Acyl-1-(2-methoxy-5-methylphenyl)-1H-tetrazole

Modifications of the Aryl Moiety

The aryl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups.

Electrophilic Aromatic Substitution: The -OCH₃ group is a strong activating group and is ortho-, para-directing. The -CH₃ group is also activating and ortho-, para-directing. In this molecule, the positions ortho to the methoxy group are position 3 and the position of attachment of the tetrazole ring (position 1). The position para to the methoxy group is position 4. The positions ortho to the methyl group are position 4 and position 6. The position para to the methyl group is the point of attachment of the methoxy group (position 2).

Considering the combined directing effects, electrophilic attack is most likely to occur at position 4, which is para to the strongly activating methoxy group and ortho to the methyl group. Position 6 is also activated, being ortho to the methyl group, but is likely less favored due to potential steric hindrance from the adjacent tetrazole ring. The tetrazole ring itself is generally considered to be an electron-withdrawing and deactivating group, which would further disfavor substitution at the positions closest to it (positions 3 and 6).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Aryl Moiety

ReactionReagent/ConditionsMajor Product
NitrationHNO₃, H₂SO₄1-(4-Nitro-2-methoxy-5-methylphenyl)-1H-tetrazole
BrominationBr₂, FeBr₃1-(4-Bromo-2-methoxy-5-methylphenyl)-1H-tetrazole
Friedel-Crafts AcylationAcetyl chloride, AlCl₃1-(4-Acetyl-2-methoxy-5-methylphenyl)-1H-tetrazole
SulfonationFuming H₂SO₄4-(1H-Tetrazol-1-yl)-5-methoxy-2-methylbenzenesulfonic acid

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the aryl ring is generally difficult as the ring is electron-rich. Such reactions would require the presence of a strong electron-withdrawing group (which is absent) and a good leaving group, or very harsh reaction conditions.

Stability and Degradation Pathways

The stability of this compound is an important consideration in its handling, storage, and application. Tetrazoles are known to be thermally stable but can undergo degradation under certain conditions, particularly upon exposure to high temperatures or UV radiation.

Thermal Stability: 1-Aryltetrazoles are generally considered to be thermally robust compounds. Decomposition, when it occurs at elevated temperatures, often involves the extrusion of molecular nitrogen (N₂), a highly favorable process that drives the fragmentation of the tetrazole ring. The specific decomposition temperature for this compound is not reported, but it is expected to be stable under typical laboratory conditions.

Photochemical Degradation: The photochemical behavior of tetrazoles has been studied more extensively. UV irradiation can induce the cleavage of the tetrazole ring, leading to a variety of products. Studies on the closely related compound 5-methoxy-1-phenyl-1H-tetrazole have shown that UV irradiation leads to unimolecular decomposition through two main pathways:

Nitrogen Extrusion: Photo-induced [3+2] cycloreversion can lead to the elimination of a molecule of nitrogen (N₂), forming a highly reactive nitrene intermediate. This intermediate can then undergo various rearrangements.

Ring Cleavage: An alternative pathway involves the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, leading to the formation of an aryl azide and a nitrile.

By analogy, the photochemical degradation of this compound is expected to proceed through similar pathways, yielding (2-methoxy-5-methylphenyl)nitrene or 2-methoxy-5-methylphenyl azide as key intermediates. These reactive species would then undergo further reactions to form more stable products.

Table 3: Predicted Degradation Products of this compound

Degradation ConditionPathwayKey Intermediate(s)Potential Final Product(s)
High TemperatureThermal N₂ Extrusion(2-Methoxy-5-methylphenyl)nitreneProducts of nitrene insertion/rearrangement
UV IrradiationPhotochemical N₂ Extrusion(2-Methoxy-5-methylphenyl)nitreneProducts of nitrene insertion/rearrangement
UV IrradiationPhotochemical Ring Cleavage2-Methoxy-5-methylphenyl azideFurther degradation products of the azide

Metabolic Stability: In biological systems, the tetrazole ring is generally considered to be metabolically stable and is often used as a bioisostere for a carboxylic acid group in drug design. This stability is attributed to its resistance to common metabolic transformations.

Applications of Aryl Tetrazoles in Advanced Materials and Chemical Technologies

Role in Coordination Chemistry as Ligands

Tetrazoles, including their aryl derivatives, are recognized for their versatile coordination capabilities, acting as effective ligands in the formation of metal complexes. The nitrogen-rich tetrazole ring provides multiple potential coordination sites, allowing for the formation of stable and structurally diverse metal-organic frameworks.

Metal Complexes Derived from Aryl Tetrazoles

Aryl tetrazoles can coordinate with a variety of metal ions to form complexes with unique properties and applications. The specific substituents on the aryl ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complex. While the broader class of aryl tetrazoles has been extensively studied in this context, detailed research focusing specifically on the coordination complexes of 1-(2-Methoxy-5-methylphenyl)tetrazole is not extensively documented in publicly available literature. The presence of the methoxy (B1213986) and methyl groups on the phenyl ring is anticipated to modulate the ligand's electron-donating capacity and spatial arrangement, which would, in turn, impact the characteristics of its metal complexes.

Contributions to High-Energy Materials Research

The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make its derivatives attractive candidates for the development of high-energy materials. These compounds can release a substantial amount of energy upon decomposition, primarily yielding environmentally benign dinitrogen gas.

Thermal Decomposition Characteristics

The thermal stability and decomposition pathway are critical parameters for energetic materials. The decomposition of tetrazole derivatives is a complex process that can be influenced by factors such as the nature of the substituents and the presence of metal ions. Thermal analysis techniques are employed to characterize these properties. Specific studies detailing the thermal decomposition characteristics of this compound are not readily found in the scientific literature, which would be essential to fully assess its potential in this field.

Development of Corrosion Inhibitors

Aryl tetrazoles have demonstrated significant promise as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Adsorption Mechanisms on Metal Surfaces

The adsorption of tetrazole-based inhibitors on a metal surface can occur through physical (electrostatic) or chemical (chemisorption) interactions. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, adsorbed layer. The methoxy and methyl groups on the phenyl ring of this compound would likely influence its adsorption behavior by altering the electron density distribution and steric factors. However, specific experimental data on the adsorption isotherm and mechanism for this particular compound on metal surfaces is not available in the reviewed literature.

Applications in Information Recording Systems and Photography

The unique chemical properties of tetrazole derivatives have led to their exploration in the fields of photography and information recording systems. Their ability to undergo specific chemical transformations upon exposure to stimuli like light or heat makes them suitable for such applications. While the general class of tetrazoles has found utility in these areas, specific applications and research pertaining to this compound in information recording or photographic processes are not detailed in the available scientific resources.

Role in Crystallization Modification and Crystal Engineering

The deliberate control of the solid-state arrangement of molecules, a field known as crystal engineering, is pivotal for tailoring the physical and chemical properties of materials. For aryl tetrazoles such as this compound, the molecular structure intrinsically offers several features that are of significant interest in crystal engineering. The interplay of the tetrazole ring and the substituted phenyl group governs the supramolecular assembly, leading to predictable and designable crystal packing.

The presence of the methoxy and methyl substituents on the phenyl ring of this compound is expected to significantly influence its crystal packing. The methoxy group, with its potential for hydrogen bonding, and the methyl group, which can influence steric hindrance and weak C-H···π interactions, provide tools for modifying the crystal lattice. By understanding these interactions, it is theoretically possible to design co-crystals or modify crystallization conditions to obtain polymorphs with desired properties, such as altered solubility, stability, or morphology.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypePotential Participating GroupsSignificance in Crystal Engineering
π–π StackingPhenyl ring, Tetrazole ringDirects the assembly of molecules into columns or layers.
Hydrogen BondingTetrazole nitrogen atoms (acceptors), Phenyl C-H, Methyl C-H, Methoxy oxygen (acceptor)Forms specific and directional interactions, leading to predictable packing motifs.
C-H···π InteractionsMethyl C-H, Phenyl C-H with Phenyl or Tetrazole ringsContributes to the overall stability of the crystal lattice.
Steric InfluenceMethyl group, Methoxy groupAffects the dihedral angle between the rings and the overall molecular conformation.

Emerging Applications in Catalysis and Fuel Cells

The unique electronic properties of the tetrazole ring, characterized by its high nitrogen content and aromaticity, have led to the exploration of tetrazole derivatives in various applications, including catalysis and energy storage. The nitrogen atoms of the tetrazole ring can act as ligands, coordinating with metal centers to form catalysts. The electron-withdrawing nature of the tetrazole ring can also influence the electronic properties of a catalytic metal center, thereby modulating its reactivity and selectivity.

However, a review of the current scientific literature reveals a lack of specific research focused on the application of this compound in the fields of catalysis and fuel cells. While the broader class of aryl tetrazoles has been investigated for these purposes, there are no published studies detailing the catalytic activity or performance in fuel cell systems for this particular compound.

The potential for a molecule like this compound in these areas remains theoretical. In catalysis, it could potentially be used as a ligand for transition metals, with the substituents on the phenyl ring offering a way to fine-tune the steric and electronic environment of the catalytic center. In the context of fuel cells, nitrogen-rich compounds are sometimes explored as components of proton exchange membranes or as electrocatalysts. The high nitrogen content of the tetrazole ring could, in principle, contribute to proton conductivity or catalytic activity.

Future research would be necessary to explore these potential applications. Such studies would involve the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic performance in various organic transformations. Similarly, its incorporation into membrane electrode assemblies would be required to assess its viability in fuel cell technologies. Without such dedicated research, any discussion of its role in these emerging applications remains speculative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxy-5-methylphenyl)tetrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, secondary arylcyanamides can react in glacial acetic acid to form tetrazole derivatives, with yields optimized by controlling temperature (70–80°C) and using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 . Alternative approaches include nano-TiCl4·SiO2-catalyzed reactions, which enhance regioselectivity for 5-substituted tetrazoles . Characterization via TLC and spectroscopic methods (IR, 1^1H NMR) is critical for verifying structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., tetrazole C=N stretching at ~1450–1600 cm1^{-1}), while 1^1H NMR reveals substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm) . X-ray diffraction provides precise bond lengths and angles, with Hirshfeld surface analysis quantifying intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .

Q. What biological activities are associated with tetrazole derivatives, and how does the 2-methoxy-5-methylphenyl substituent modulate these effects?

  • Methodological Answer : Tetrazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties due to bioisosteric replacement of carboxylic acids, enhancing metabolic stability . The 2-methoxy-5-methylphenyl group may improve lipophilicity and target binding, as seen in analogs with antifungal activity against Candida spp. . Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro bioassays (e.g., MIC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions in the synthesis of this compound?

  • Methodological Answer : Competing pathways (e.g., nitrile dimerization) are minimized using azide-safe solvents (DMF, acetonitrile) and controlled stoichiometry (1:1 nitrile:sodium azide). Catalysts like nano-TiCl4·SiO2 improve regioselectivity for 5-substitution, reducing byproducts . Kinetic studies (e.g., monitoring via 1^1H NMR) identify optimal reaction times (e.g., 6–12 hours) to prevent over-oxidation .

Q. What challenges arise in resolving crystallographic data for tetrazole derivatives, and how can computational methods enhance structural analysis?

  • Methodological Answer : Tetrazole rings exhibit conformational flexibility, complicating X-ray refinement. Hirshfeld surface analysis and density functional theory (DFT) calculations predict preferred tautomers (1H vs. 2H) and validate hydrogen-bonding networks . For example, intermolecular contacts (e.g., C–H···N) stabilize crystal lattices, which can be visualized using software like CrystalExplorer .

Q. How should researchers address contradictions in reported biological activity data for tetrazole analogs?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, incubation times) or substituent effects. Meta-analyses comparing MIC values across studies (e.g., antifungal activity of 5-aryl tetrazoles) can identify trends . Orthogonal assays (e.g., time-kill curves, cytotoxicity profiling) validate specificity and rule off-target effects .

Q. What computational strategies predict the binding modes of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like cyclooxygenase-2 (COX-2) or fungal lanosterol demethylase. The methoxy group’s electron-donating effects enhance π-π interactions with aromatic residues, while methyl groups improve hydrophobic fit . Free energy calculations (MM/PBSA) quantify binding affinities for lead optimization .

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